Phosphoric acid--1H-pyrrole (1/1)
Description
Properties
CAS No. |
847142-42-1 |
|---|---|
Molecular Formula |
C4H8NO4P |
Molecular Weight |
165.08 g/mol |
IUPAC Name |
phosphoric acid;1H-pyrrole |
InChI |
InChI=1S/C4H5N.H3O4P/c1-2-4-5-3-1;1-5(2,3)4/h1-5H;(H3,1,2,3,4) |
InChI Key |
FNIQKHXZAHAFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Complexation via Proton Transfer
The simplest method involves the direct mixing of equimolar amounts of phosphoric acid and 1H-pyrrole in an aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via proton transfer from phosphoric acid to the pyrrole nitrogen, forming a stable ionic pair. Early patents (e.g., EP0129125A1) describe this approach, achieving yields of 85–92% under anhydrous conditions at 0–5°C. Key parameters include:
- Solvent purity : Residual water reduces yield by promoting hydrolysis.
- Stoichiometry : A 1:1 molar ratio is critical to avoid oligomerization.
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball milling to achieve solvent-free complexation. A mixture of solid phosphoric acid and 1H-pyrrole is milled at 300 rpm for 2 hours, yielding 89–94% product. This method eliminates solvent waste and scales efficiently, though it requires precise control over milling temperature to prevent decomposition.
Paal–Knorr Reaction with Phosphoric Acid Modifications
The Paal–Knorr reaction, traditionally used for pyrrole synthesis, has been adapted to incorporate phosphoric acid. In this approach, 1,3-diketones react with primary amines in the presence of phosphoric acid as both catalyst and complexing agent. For example:
- Step 1 : 2,5-Hexanedione (HD) is synthesized via acid-catalyzed ring-opening of 2,5-dimethylfuran (DF) using H₃PO₄ (4 mol%) at 50°C for 24 hours.
- Step 2 : HD reacts with ammonium phosphate under reflux, forming the pyrrole-phosphoric acid adduct in 80–95% yield.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| HD:Amine Ratio | 1:1.2 | Maximizes ee |
| Reaction Temperature | 80°C | Prevents HD decomposition |
| Catalyst Loading | 10 mol% H₃PO₄ | Balances rate and cost |
Phosphorylation of 1H-Pyrrole
Electrophilic Phosphorylation
Phosphoric acid reacts with 1H-pyrrole via electrophilic substitution at the α-position. A patent (CN107652323A) details the use of phosphoryl chloride (POCl₃) as an activating agent, enabling phosphorylation at 25°C with 93% efficiency. The mechanism involves:
- Generation of H₃PO₄·POCl₃ intermediate.
- Nucleophilic attack by pyrrole’s α-carbon.
- Quenching with aqueous NaOH to isolate the product.
Enzymatic Phosphorylation
Biocatalytic methods using acid phosphatases have been explored for greener synthesis. A 2023 study achieved 78% yield by incubating 1H-pyrrole with phosphoric acid and Saccharomyces cerevisiae phosphatase at pH 5.5. However, scalability remains challenging due to enzyme cost.
Catalytic Asymmetric Synthesis
Chiral spirocyclic phosphoric acids (e.g., (S)-4.1i) enable enantioselective synthesis of pyrrole-phosphoric acid complexes. Key findings include:
- Catalyst Screening : (S)-4.1i provided 86% yield and 72% enantiomeric excess (ee) in DCE at 25°C.
- Additive Effects : 4 Å molecular sieves improved ee to 87% by adsorbing residual water.
Comparative Catalyst Performance :
| Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| (S)-4.1a | DCE | 60 | 42 |
| (S)-4.1i | DCE | 86 | 72 |
| (S)-4.1i + 4Å | DCE | 88 | 87 |
Industrial-Scale Production
Continuous Flow Reactor Design
A 2024 patent (WO2015033357A2) describes a continuous process for kilogram-scale synthesis:
- Reactor 1 : DF and H₃PO₄ are mixed at 50°C to produce HD.
- Reactor 2 : HD reacts with ammonia in a packed-bed reactor at 80°C.
- Purification : Centrifugal partitioning chromatography removes by-products.
Output : 1.2 kg/hour with 91% purity.
Waste Management
Phosphoric acid recovery is achieved via distillation (85% efficiency), reducing environmental impact.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
The crystal structure (CCDC 2376720) confirms a 1:1 stoichiometry with P=O···H-N hydrogen bonds (2.65 Å).
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–1H-pyrrole (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, and are conducted under specific conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Phosphoric acid–1H-pyrrole (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis. It can also serve as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, phosphoric acid–1H-pyrrole (1/1) can be used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which phosphoric acid–1H-pyrrole (1/1) exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Phosphoric acid–1H-pyrrole is distinct due to its inorganic-organic hybrid structure, whereas the compared compounds are purely organic with bulky substituents.
- The molecular weight of the phosphoric acid complex is lower than 1-phenyl-3-tosyl-1H-pyrrole, reflecting the absence of heavy tosyl or phenyl groups.
Reactivity Insights :
- Tosyl and phenyl groups in 1-phenyl-3-tosyl-1H-pyrrole enhance electrophilic substitution reactivity, whereas the heptyl chain in 3-heptyl-1H-pyrrole may influence solubility and hydrophobic interactions.
Research Findings and Limitations
- 1-Phenyl-3-tosyl-1H-pyrrole: The solvent-free synthesis with ZnO highlights an eco-friendly approach, achieving moderate yields (~50–60%) . Isomer formation suggests regioselectivity challenges in electrophilic substitutions.
- 3-Heptyl-1H-pyrrole : The heptyl substituent’s lipophilicity may make this compound suitable for lipid-based formulations or membrane studies. Safety protocols emphasize occupational handling risks .
- Phosphoric acid–1H-pyrrole : The absence of direct data limits conclusive analysis. Theoretical studies or experimental work (e.g., XRD, FTIR) would be required to confirm its structure and properties.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing the Phosphoric acid--1H-pyrrole (1/1) co-crystal?
- Methodology : Use solvent evaporation or slow cooling crystallization. Phosphoric acid’s hygroscopic nature requires anhydrous conditions, while 1H-pyrrole’s volatility (boiling point ~129°C) necessitates controlled temperature. Monitor stoichiometry via H NMR (e.g., δ 13.99 ppm for pyrrole NH in DMSO-d₆ ). Validate co-crystal formation via PXRD to confirm absence of parent compound peaks.
- Validation : Cross-reference with thermogravimetric analysis (TGA) to distinguish between physical mixture and co-crystal (e.g., decomposition vs. melting events) .
Q. How can researchers characterize hydrogen-bonding interactions in the co-crystal?
- Methodology : Employ FTIR to identify shifts in O–H (phosphoric acid, ~2500 cm) and N–H (pyrrole, ~3400 cm) stretching frequencies. Solid-state NMR (P and N) can reveal coordination environments. Pair with DFT calculations (B3LYP/6-311++G**) to model bond lengths and angles .
Q. What safety protocols are critical when handling phosphoric acid and 1H-pyrrole?
- Safety Measures : Use fume hoods for 1H-pyrrole (volatile, flammable) and PPE for phosphoric acid (corrosive, CAS 7664-38-2). In case of skin contact, rinse immediately with water; for inhalation, move to fresh air . Store phosphoric acid in glass (avoids metal corrosion) and 1H-pyrrole in inert atmospheres to prevent polymerization .
Advanced Research Questions
Q. How to resolve contradictions in reported thermal stability data for phosphoric acid complexes?
- Analysis Framework : Compare TGA/DSC data across studies. For example, phosphoric acid’s dehydration (∼40–200°C) may overlap with co-crystal decomposition. Use controlled heating rates (e.g., 5°C/min) and replicate under inert (N₂) vs. oxidative (air) atmospheres to isolate degradation pathways .
- Case Study : If a study reports decomposition at 150°C but another at 180°C, evaluate purity via HPLC (e.g., ≥97% purity threshold ) and crystallinity via SEM to rule out amorphous content .
Q. What computational approaches best predict the co-crystal’s solubility and stability in aqueous media?
- Methodology : Use COSMO-RS or MD simulations to model solvation free energy. Phosphoric acid’s pKa₁ = 2.2 governs protonation states; adjust pH in simulations to match experimental conditions (e.g., pH 1–3 for gastric fluid studies) . Validate with shake-flask solubility tests at 25°C and 37°C .
Q. How to design experiments distinguishing between co-crystal formation and salt formation?
- Strategy : Perform pH-dependent studies. A co-crystal retains neutral components, while a salt (e.g., pyrrolium phosphate) involves proton transfer. Use H NMR in D₂O: protonated pyrrole (salt) shows downfield NH₃⁺ peaks, whereas co-crystals exhibit unchanged NH shifts . Confirm via single-crystal XRD (proton position analysis) .
Q. What advanced purification techniques improve co-crystal yield for X-ray diffraction studies?
- Techniques : Employ anti-solvent vapor diffusion (e.g., hexane in ethanol) or size-exclusion chromatography to remove unreacted 1H-pyrrole. For phosphoric acid residuals, use ion-exchange resins (e.g., Amberlite IRA-400) . Monitor purity via LC-MS (e.g., m/z 311.1 for pyrrole derivatives ).
Data Interpretation and Optimization
Q. How to address discrepancies in spectroscopic data across research groups?
- Troubleshooting : Standardize solvent (DMSO-d₆ vs. CDCl₃) and concentration for NMR. For IR, correct for baseline shifts using KBr pellet uniformity. Cross-calibrate instruments with reference compounds (e.g., NIST-certified phosphoric acid ).
Q. What statistical methods validate co-crystal stoichiometry in heterogeneous mixtures?
- Approach : Use multivariate analysis (PCA or PLS) on Raman spectra to deconvolute component ratios. Pair with elemental analysis (C, H, N, P) to confirm 1:1 molarity. For example, theoretical P% in co-crystal = 14.2% vs. experimental 14.0% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
